molecular formula C16H26N2O B248248 3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide

3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide

Cat. No. B248248
M. Wt: 262.39 g/mol
InChI Key: ZFQTZVWWJCOPMP-UHFFFAOYSA-N
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Description

3-[Butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide, also known as bupivacaine, is a local anesthetic drug that is commonly used in medical procedures. It belongs to the amide group of local anesthetics and is known for its long-lasting effects. Bupivacaine is used to block nerve impulses in a specific area of the body, which results in temporary loss of sensation and pain relief.

Mechanism of Action

Bupivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and results in loss of sensation and pain relief. It has a slower onset and longer duration of action than other local anesthetics, which makes it particularly useful in procedures that require prolonged pain relief.
Biochemical and Physiological Effects:
Bupivacaine has been shown to have a range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of inflammation, and modulation of immune function. It has also been shown to have neurotoxic effects at high doses, which can result in nerve damage and muscle weakness.

Advantages and Limitations for Lab Experiments

Bupivacaine has several advantages for use in lab experiments, including its long-lasting effects and ability to provide targeted pain relief. However, it also has limitations, such as the potential for neurotoxicity at high doses and the need for careful dosing to avoid systemic toxicity.

Future Directions

There are several potential future directions for research on 3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide, including the development of new formulations and delivery methods, such as sustained-release formulations and transdermal patches. There is also ongoing research on the use of 3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide in combination with other drugs, such as opioids and nonsteroidal anti-inflammatory drugs, to improve pain relief and reduce the need for opioid medications. Additionally, there is interest in exploring the potential use of 3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide in the treatment of chronic pain conditions.

Synthesis Methods

Bupivacaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with butyric anhydride to form 2,6-dimethyl-N-butylcarboxyaniline. This intermediate is then reacted with methylamine to form 3-[butyl(methyl)amino]-2,6-dimethyl-N-phenylpropanamide, which is then further reacted with 2,5-dimethylphenyl magnesium bromide to form the final product, 3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide.

Scientific Research Applications

Bupivacaine has been extensively studied for its use as a local anesthetic in various medical procedures, including surgery, dental work, and obstetrics. It has also been studied for its use in regional anesthesia, such as epidural and spinal anesthesia. Bupivacaine has been shown to be effective in providing long-lasting pain relief and reducing the need for opioid pain medications.

properties

Product Name

3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C16H26N2O/c1-5-6-10-18(4)11-9-16(19)17-15-12-13(2)7-8-14(15)3/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19)

InChI Key

ZFQTZVWWJCOPMP-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCCN(C)CCC(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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